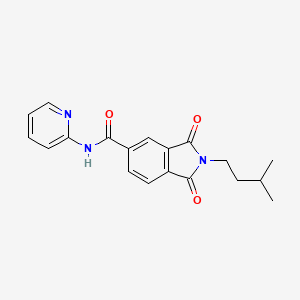
2,6-dimethyl-1-(3-nitrobenzoyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethyl-1-(3-nitrobenzoyl)piperidine (DMNP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMNP is a piperidine derivative that contains a nitrobenzoyl group and two methyl groups attached to the piperidine ring. This compound has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2,6-dimethyl-1-(3-nitrobenzoyl)piperidine is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biochemical pathways. 2,6-dimethyl-1-(3-nitrobenzoyl)piperidine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various effects on the nervous system.
Biochemical and Physiological Effects:
2,6-dimethyl-1-(3-nitrobenzoyl)piperidine has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity and the induction of apoptosis in cancer cells. 2,6-dimethyl-1-(3-nitrobenzoyl)piperidine has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, 2,6-dimethyl-1-(3-nitrobenzoyl)piperidine has been shown to have anti-inflammatory properties, which can help reduce inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-dimethyl-1-(3-nitrobenzoyl)piperidine has several advantages for use in lab experiments, including its stability and ease of synthesis. However, 2,6-dimethyl-1-(3-nitrobenzoyl)piperidine also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 2,6-dimethyl-1-(3-nitrobenzoyl)piperidine, including the development of new drugs based on its structure and the further exploration of its potential as a fluorescent probe and sensor. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various fields.
Métodos De Síntesis
2,6-dimethyl-1-(3-nitrobenzoyl)piperidine can be synthesized through various methods, including the reaction of 3-nitrobenzoyl chloride with 2,6-dimethylpiperidine in the presence of a base such as triethylamine. This reaction results in the formation of 2,6-dimethyl-1-(3-nitrobenzoyl)piperidine as a yellow solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
2,6-dimethyl-1-(3-nitrobenzoyl)piperidine has been used in various scientific research applications, including the development of new drugs, fluorescent probes, and sensors. This compound has been shown to have potential as a fluorescent probe for detecting metal ions, as well as a sensor for detecting amino acids and proteins. 2,6-dimethyl-1-(3-nitrobenzoyl)piperidine has also been studied for its potential as an anti-cancer drug due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10-5-3-6-11(2)15(10)14(17)12-7-4-8-13(9-12)16(18)19/h4,7-11H,3,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWGKLRTOGBYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-bromophenyl)-3-chloro-4-[(4-ethylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5135349.png)
![ethyl 4-[(4-methoxyphenyl)amino]-2-oxo-6-phenyl-3-cyclohexene-1-carboxylate](/img/structure/B5135352.png)
![5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitro-N-phenylaniline](/img/structure/B5135360.png)

![2-methyl-5-{4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5135366.png)

![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N-phenylacetamide)](/img/structure/B5135379.png)

![4-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5135384.png)




